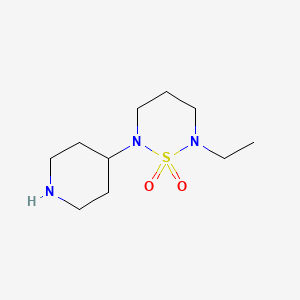

2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide

Description

Properties

IUPAC Name |

2-ethyl-6-piperidin-4-yl-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2S/c1-2-12-8-3-9-13(16(12,14)15)10-4-6-11-7-5-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOREVFCERYSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCN(S1(=O)=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiadiazinane ring structure and has been explored for various pharmacological properties, particularly in medicinal chemistry.

Molecular Structure

- IUPAC Name: this compound

- Molecular Formula: C₉H₁₄N₂O₂S

- Molecular Weight: 198.29 g/mol

Physical Characteristics

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on specific enzymes and receptors, influencing biochemical pathways related to disease processes.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that the compound demonstrates significant antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

- Anticancer Potential : In vitro studies have indicated that it may inhibit cancer cell proliferation. The specific mechanisms are under investigation but may involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- A study published in Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of similar thiadiazinane derivatives and found that modifications at the piperidine ring can enhance biological activity .

- Research conducted on the antimicrobial properties revealed that derivatives of thiadiazinane compounds showed efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many thiadiazinane derivatives exhibit biological activity, this compound stands out due to its unique structural features which confer distinct pharmacological properties.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide | Moderate | Low | None |

| 6-(Piperidin-4-yl)-1,2-thiadiazolidine 1,1-dioxide | Low | Moderate | None |

Comparison with Similar Compounds

1,2,6-Thiadiazinane 1,1-dioxide (CAS 67104-89-6)

- Molecular Formula : C₃H₈N₂O₂S

- Molecular Weight : 136.17 g/mol

- Structure : Lacks substituents on the thiadiazinane ring, making it the simplest analog. The absence of alkyl or cyclic groups results in lower lipophilicity compared to the target compound.

- Applications : Primarily used as a precursor for synthesizing more complex thiadiazinane derivatives .

1,2,4-Thiadiazinane 1,1-dioxide (牛磺胺, CAS 38668-01-8)

- Molecular Formula : C₃H₈N₂O₂S

- Molecular Weight : 136.17 g/mol

- Structure: Differs in ring substitution (1,2,4 vs.

- Physical Properties : Melting point 142–145°C, density 1.295 g/cm³. These properties suggest higher crystallinity compared to the target compound, which may have reduced melting points due to bulkier substituents .

Piperidinyl-Substituted Analogs

2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives

- Structure : Piperidinyl core with ester substituents (e.g., acetate, propionate).

- Key Differences : While sharing the piperidinyl group, these compounds lack the thiadiazinane ring and sulfone groups. The ester functionality enhances hydrophilicity, contrasting with the ethyl group in the target compound, which may increase lipophilicity .

Structural and Functional Analysis

Substituent Effects

- Piperidin-4-yl Group : Introduces a rigid, bicyclic structure that may influence binding affinity to biological targets (e.g., receptors or enzymes).

Sulfone Groups

- The 1,1-dioxide moiety increases polarity and hydrogen-bonding capacity, which could enhance solubility in polar solvents compared to non-sulfonated analogs.

Data Table: Comparative Properties

*Calculated based on structural formula.

Research Implications

- Comparative studies with simpler thiadiazinane derivatives (e.g., CAS 67104-89-6) could elucidate the role of substituents in modulating bioavailability and stability.

Preparation Methods

Direct Cyclization of Precursors with Sulfur and Amine Derivatives

One of the foundational approaches involves cyclization of suitable diamine precursors with sulfur sources to form the thiadiazinane ring. For instance, the synthesis of related thiadiazinane dioxide derivatives often starts with N-methylethylenediamine or similar diamines reacting with sulfuric diimide or sulfamide under reflux conditions. These reactions typically proceed in pyridine or dimethylformamide (DMF), with reaction times ranging from 3 to 24 hours, and yields varying from approximately 28% to 68% (see).

- Refluxing N-methylethylenediamine with sulfuric diimide in pyridine for 3 hours yields the thiadiazinane dioxide with moderate efficiency (~52.3%).

Nucleophilic Substitution and Aromatic Functionalization

Another prevalent method involves nucleophilic aromatic substitution (SNAr) on activated aromatic rings bearing leaving groups such as fluorine or bromine. This approach allows the attachment of the heterocyclic core to aromatic systems, which can be further elaborated. For example, the reaction of 2-methyl-1,2,5-thiadiazolidine-1,1-dioxide with 1-fluoro-4-nitrobenzene in DMF under reflux yields a functionalized intermediate with a yield of approximately 68.7% (see).

- Use of sodium hydride as a base to deprotonate the thiadiazolidine.

- Reflux in dimethylformamide (DMF) at 155-163°C.

- Extraction and purification via ethyl acetate and crystallization.

Coupling with Piperidin-4-yl Derivatives

The key step in introducing the piperidin-4-yl moiety involves coupling reactions using activated esters or carbamates. Typically, the process involves:

- Deprotection steps if necessary.

- Activation of carboxylic acids with coupling reagents such as HOBt, HBTU, or carbodiimides.

- Nucleophilic attack by the piperidin-4-yl derivative, often in the presence of bases like DIPEA or K₂CO₃.

For example, coupling of an intermediate acid with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one using HOBt and HBTU in DMF at room temperature yields the target compound with yields around 42-68% depending on the specific conditions (see).

Multistep Synthesis via Intermediate Formation

Complex synthetic routes involve multiple steps:

- Formation of phosphonate intermediates via reaction of p-chlorobenzyl bromide with tert-butyl diethylphosphonoacetate, followed by reaction with formaldehyde to form key intermediates.

- Deprotection with trifluoroacetic acid (TFA).

- Coupling with heterocyclic amines or carbamates.

- Cyclization to form the thiadiazinane ring.

Such multi-step syntheses are exemplified in the synthesis of analogs where the heterocyclic core is built through nucleophilic substitution, cyclization, and subsequent functionalization, often under inert atmospheres and elevated temperatures.

Use of Cyclization and Ring-Closure Strategies

Cyclization strategies involve intramolecular reactions where precursors with suitable functional groups undergo ring closure under specific conditions:

- Heating in inert atmospheres (nitrogen or argon).

- Use of dehydrating agents or catalysts such as diphenyl cyanocarbonimidate.

- Refluxing in solvents like dioxane or toluene.

For example, cyclization of benzodiazol derivatives with cyanocarbonimidates yields the thiadiazinane ring system, albeit often with low yields (~16-42%) due to the complexity of the transformations.

Reaction Conditions Summary

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Reflux cyclization | N-methylethylenediamine + sulfuric diimide | Pyridine | Reflux | 3 hours | 52.3% | Involves cyclization of diamine with sulfur source |

| Nucleophilic substitution | 2-methyl-1,2,5-thiadiazolidine-1,1-dioxide + aromatic halides | DMF | 155-163°C | 16-20 hours | 16-68.7% | Aromatic functionalization |

| Coupling reactions | Activated esters + piperidin-4-yl derivatives | DMF or DMSO | Room temp to 100°C | 2-24 hours | 42-68% | Amide bond formation |

| Multistep synthesis | Phosphonates, formaldehyde, heterocycles | Various | 50-120°C | multiple steps | Variable | Complex, multi-stage |

Research Findings and Data Summary

- Yield Variability: The yields for synthesis of thiadiazinane derivatives range from as low as 16% to over 68%, depending on the method and reagents used.

- Reaction Conditions: Elevated temperatures (up to 120°C), reflux, and inert atmospheres are common to facilitate cyclization and substitution reactions.

- Purification Techniques: Crystallization, column chromatography, and extraction are standard for isolating pure compounds.

- Reagent Selection: Use of sodium hydride, coupling reagents (HOBt, HBTU), and bases (K₂CO₃, DIPEA) are critical for successful synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Ethyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide, and what catalysts or conditions improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving sulfamide and appropriate precursors. For example:

- Route 1 : Reacting sulfamide with acyl-Meldrum’s acid derivatives under neat conditions at elevated temperatures yields thiadiazinane dioxides (e.g., 91% yield using pyridine as a solvent and reflux conditions) .

- Route 2 : A three-component SuFEx-type reaction using ethene sulfonyl fluorides, amines, and methylene bridge sources (e.g., formaldehyde) catalyzed by DBU in DCM .

- Key Optimization : Use of DBU as a base enhances reaction efficiency by stabilizing intermediates .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the ethyl group (δ ~1.60–1.71 ppm as multiplet) and piperidinyl protons (δ ~3.20–3.49 ppm as triplet/quartet) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated 319.1116, observed 319.1129) ensures molecular integrity .

- Elemental Analysis : Matches theoretical C, H, N, S content to validate purity .

Q. What are the stability considerations for this compound under various storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 96°C; store at –20°C in inert atmospheres .

- Solubility : Soluble in polar aprotic solvents (e.g., DCM, THF) but hydrolyzes in aqueous acidic/basic media .

Advanced Research Questions

Q. How do reaction mechanism nuances (e.g., nucleophilic substitution vs. cycloaddition) impact the synthesis of thiadiazinane dioxides?

- Methodological Answer :

- Mechanistic Pathways :

- Cyclocondensation : Sulfamide acts as a bifunctional nucleophile, attacking electrophilic carbons in precursors (e.g., acyl-Meldrum’s acid) to form the six-membered ring .

- SuFEx Reactions : Sulfonyl fluorides react with amines via sulfur(VI)-fluoride exchange, followed by DBU-assisted cyclization .

- Contradictions : Lower yields (<50%) in SuFEx routes compared to cyclocondensation (91%) suggest competing side reactions (e.g., overalkylation) .

Q. How can discrepancies in reported biological activities (e.g., antibacterial vs. antiviral) be rationalized for structurally similar thiadiazinane dioxides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent | Activity | Source |

|---|---|---|

| 3-Phenoxybenzyl | Anti-noroviral | |

| Pyridothiadiazine | Antibacterial |

- Key Factors : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antiviral activity by improving target binding, while lipophilic substituents (e.g., benzyl) favor membrane penetration in antibacterial assays .

Q. What computational or experimental strategies resolve ambiguities in regioisomer formation during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.